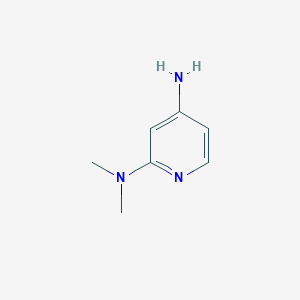

N2,N2-dimethylpyridine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-N,2-N-dimethylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQLMFXHGFWFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-36-9 | |

| Record name | 2-N,2-N-dimethylpyridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: N2,N2-dimethylpyridine-2,4-diamine (CAS 90008-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethylpyridine-2,4-diamine is a substituted pyridine derivative with the CAS number 90008-36-9. Its structure, featuring a pyridine core with a dimethylamino group at the 2-position and an amino group at the 4-position, suggests its potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the currently available technical information for this compound, with a focus on its chemical synthesis and physicochemical properties.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90008-36-9 | |

| Molecular Formula | C₇H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |

| Melting Point | 149-151 °C | --INVALID-LINK-- |

| Physical Form | Powder | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | --INVALID-LINK-- |

| Mass Spectrometry (ESI) | m/z (M+1)⁺: 138.05 | --INVALID-LINK-- |

Note: Data for ¹³C NMR and Infrared (IR) spectroscopy are not currently available in the cited literature.

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves the reduction of a nitro-substituted pyridine oxide precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the patent document WO2016124508A1.

Reaction Scheme:

Procedure:

-

To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) is added.

-

The reaction mixture is heated to 50°C under a hydrogen atmosphere for 22 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography (100-200 mesh) using a mobile phase of 6% methanolic ammonia in dichloromethane.

-

The purified product, this compound, is obtained as a solid (1.1 g, 74% yield).[1]

Biological Activity and Drug Development Potential

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for this compound. While its structural motifs are present in various biologically active molecules, specific screening data or pharmacological studies for this compound have not been reported in the scientific literature or patents reviewed. Therefore, its potential applications in drug development remain speculative and would require significant further investigation.

Safety Information

Based on available safety data sheets, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: --INVALID-LINK--

Standard precautionary measures, including the use of personal protective equipment (gloves, eye protection, and respiratory protection), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a readily synthesizable compound with a defined chemical structure. The provided synthesis protocol offers a clear pathway for its preparation and purification. However, a significant gap exists in the understanding of its physicochemical properties and, most notably, its biological activity. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future work should focus on comprehensive characterization, including the determination of key physicochemical parameters and broad biological screening to elucidate its potential therapeutic applications. The absence of biological data currently precludes the development of hypotheses regarding its mechanism of action or its role in cellular signaling.

References

N2,N2-dimethylpyridine-2,4-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and known synthetic aspects of N2,N2-dimethylpyridine-2,4-diamine (CAS No: 90008-36-9). Due to its status as a relatively under-researched compound, this document consolidates the limited available experimental data with predicted properties to offer a comprehensive resource. The guide includes a detailed experimental protocol for its synthesis, complete with characterization data. Notably, there is a significant lack of public information regarding the biological activity and pharmacological profile of this specific isomer, a gap this guide highlights for the scientific community.

Chemical Identity and Physical Properties

This compound, also known by its synonym 2-dimethylamino-4-aminopyridine, is a substituted pyridinediamine. Its core structure consists of a pyridine ring with a dimethylamino group at the 2-position and a primary amino group at the 4-position.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 90008-36-9 |

| Molecular Formula | C₇H₁₁N₃[1] |

| Molecular Weight | 137.18 g/mol |

| Synonyms | 2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 149-151 °C | Experimental |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Spectral and Analytical Data

Limited experimental spectral data is available for this compound. The following data was reported in the context of a synthesis protocol.

Table 3: Spectral Data

| Data Type | Details |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.58 (d, J = 5.6 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 5.68 (d, J = 1.8 Hz, 1H), 5.57 (s, 2H), 2.89 (s, 6H)[2] |

| Mass Spectrometry (ESI) | m/z 138.05 [M+H]⁺[2] |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

Synthesis and Reactivity

The primary documented synthesis of this compound involves the reduction of a nitro-substituted pyridine N-oxide precursor.

Experimental Protocol: Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide

A detailed experimental protocol for the synthesis of this compound has been published and is outlined below.[2]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

-

To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) was added.[2]

-

The reaction mixture was heated to 50°C under hydrogen pressure for 22 hours.[2]

-

The progress of the reaction was monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure.[2]

-

The crude product was purified by silica gel (100:200 mesh) column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford this compound (1.1 g, 74% yield).[2]

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Activity

As of the date of this guide, there is no publicly available information on the specific biological activities, mechanism of action, or pharmacological properties of this compound.

The broader class of aminopyridines, however, is known for a wide range of biological and pharmacological effects.[3] They are recognized as essential heterocycles in medicinal chemistry.[3] For instance, certain aminopyridine derivatives function by blocking voltage-gated potassium channels.[3] The well-known compound 4-aminopyridine (4-AP) acts as a potassium channel blocker and is used to improve walking speed in patients with multiple sclerosis.[4][5] Other aminopyridine-containing drugs have been developed for various therapeutic areas.[3]

Substituted pyridines and their derivatives have been investigated for a multitude of biological activities, including but not limited to:

-

Antiparasitic[6]

-

Anti-inflammatory[6]

-

Antihistamine[6]

-

Antibacterial[6]

-

Antiviral[6]

-

Anticonvulsant[6]

-

Anti-Alzheimer's[6]

-

Antifungal[6]

-

Antidiabetic[6]

-

Analgesic properties[6]

Given the diverse bioactivities of the aminopyridine scaffold, this compound represents a potential candidate for screening in various biological assays to uncover novel therapeutic applications. However, dedicated studies on this specific isomer are required to determine its pharmacological profile.

Safety and Handling

Specific safety and handling information for this compound is limited. Based on data for similar compounds, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with defined synthetic accessibility and some characterized physical and spectral properties. However, a significant knowledge gap exists concerning its biological and pharmacological activities. This technical guide serves as a foundational document for researchers and drug development professionals, providing the available data and highlighting the untapped potential for future investigation into the therapeutic applications of this molecule. The detailed synthesis protocol provided herein should facilitate further research into this under-explored chemical entity.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N2,N2-dimethylpyridine-2,4-diamine: Molecular Structure, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, molecular weight, and a validated synthesis protocol for N2,N2-dimethylpyridine-2,4-diamine. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Molecular Information

This compound is a substituted pyridine derivative with the chemical formula C7H11N3.[1][2] Its structure features a pyridine ring with a dimethylamino group at the 2-position and an amino group at the 4-position.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H11N3 | [1][2] |

| Molecular Weight | 137.18 g/mol | [2] |

| CAS Number | 90008-36-9 | [1][2] |

Physicochemical and Spectral Data

While a comprehensive experimental dataset for this compound is not widely available in the public domain, key spectral data has been reported in the context of its synthesis. This information is crucial for the identification and characterization of the compound.

| Data Type | Description | Source |

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | [2] |

| Mass Spectrometry (ESI) | m/z (M+1)⁺: 138.05 | [2] |

| Melting Point | Not reported in the searched literature. | |

| Boiling Point | Not reported in the searched literature. | |

| ¹³C NMR | Not reported in the searched literature. | |

| Infrared (IR) Spectroscopy | Not reported in the searched literature. |

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been documented, involving the reduction of a nitro-substituted pyridine N-oxide precursor.[2]

Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide

The synthesis involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Reaction Scheme:

2-(dimethylamino)-4-nitropyridine 1-oxide → this compound

Materials and Reagents:

-

2-(dimethylamino)-4-nitropyridine 1-oxide

-

Methanol (MeOH)

-

Raney nickel

-

Hydrogen (H₂)

-

Celite

-

Silica gel (100-200 mesh)

-

6% Methanolic ammonia in dichloromethane

Procedure:

-

A solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[2]

-

Raney nickel (2 g) is added to the stirred solution.[2]

-

The reaction mixture is heated to 50°C under hydrogen pressure for 22 hours.[2]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is filtered through a pad of Celite.[2]

-

The filtrate is concentrated under reduced pressure.[2]

-

The crude product is purified by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent.[2]

-

This process yields this compound (1.1 g, 74% yield).[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

References

Technical Guide: Synthesis of N2,N2-dimethylpyridine-2,4-diamine from 2-(dimethylamino)-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of N2,N2-dimethylpyridine-2,4-diamine, a key intermediate in pharmaceutical and agrochemical research. The synthesis pathway detailed herein focuses on the reduction of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Synthesis Pathway Overview

The primary and most direct method for synthesizing this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide is through a one-step reduction reaction. This process involves the catalytic hydrogenation of the nitro group and the removal of the N-oxide functionality.

Caption: Catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis process.

| Parameter | Value | Reference |

| Starting Material | 2-(dimethylamino)-4-nitropyridine 1-oxide | [1] |

| Product | This compound | [1] |

| Catalyst | Raney Nickel | [1] |

| Reducing Agent | Hydrogen Gas | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 22 hours | [1] |

| Yield | 74% | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

| Eluent | 6% Methanolic Ammonia in Dichloromethane | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-(dimethylamino)-4-nitropyridine 1-oxide, based on established literature.[1]

Materials and Reagents:

-

2-(dimethylamino)-4-nitropyridine 1-oxide

-

Methanol (MeOH)

-

Raney Nickel

-

Hydrogen (H₂) gas

-

Celite

-

Silica gel (100-200 mesh)

-

Dichloromethane (DCM)

-

Methanolic Ammonia

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2 g (10.92 mmol) of 2-(dimethylamino)-4-nitropyridine 1-oxide in 100 mL of methanol.

-

Catalyst Addition: To the stirred solution, carefully add 2 g of Raney nickel.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere and heated to 50°C for 22 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the Raney nickel catalyst.

-

Solvent Removal: The filtrate is concentrated under reduced pressure to remove the methanol.

-

Purification: The resulting crude product is purified by silica gel column chromatography (100-200 mesh). The column is eluted with a solution of 6% methanolic ammonia in dichloromethane.

-

Product Isolation: The fractions containing the desired product are collected and concentrated to afford this compound.

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H).[1]

-

Mass Spectrometry (ESI): m/z 138.05 [M+H]⁺.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

References

The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Drug Discovery from Dihydrofolate Reductase to Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a range of critical enzymes. This technical guide provides a comprehensive overview of the discovery, history, and evolution of 2,4-diaminopyrimidine derivatives, from their seminal role as dihydrofolate reductase (DHFR) inhibitors to their modern applications in targeting various protein kinases. This document details key quantitative data, experimental protocols, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Discovery and Historical Development

The journey of 2,4-diaminopyrimidine derivatives began in the 1940s through the pioneering work of George H. Hitchings and Gertrude B. Elion.[1] Their rational drug design approach focused on creating antimetabolites that could interfere with nucleic acid biosynthesis.[1] Initially synthesized as potential purine and pyrimidine antagonists, it was discovered that these compounds did not act as direct nucleic acid building blocks but rather interfered with the utilization of folic acid.[2] This pivotal observation led to the identification of dihydrofolate reductase (DHFR) as their primary molecular target.

This early research culminated in the development of two landmark drugs:

-

Pyrimethamine: An antimalarial agent that demonstrated high selectivity for the DHFR enzyme of the malaria parasite, Plasmodium falciparum.

-

Trimethoprim: A potent antibacterial agent with a high affinity for bacterial DHFR over the human enzyme.[3]

The success of these early DHFR inhibitors established the 2,4-diaminopyrimidine core as a "privileged scaffold" in drug discovery. The key to their biological activity lies in the ability of the 2,4-diamino groups to form crucial hydrogen bonds with the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.

In recent decades, the versatility of the 2,4-diaminopyrimidine scaffold has been further demonstrated by its application in the development of potent and selective kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers have successfully designed compounds that target a variety of kinases implicated in cancer and other diseases, including:

-

Cyclin-Dependent Kinase 7 (CDK7)

This evolution from DHFR to kinase inhibition underscores the remarkable adaptability of the 2,4-diaminopyrimidine core and its enduring importance in modern drug discovery.

Mechanism of Action: From Folate Antagonism to Kinase Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[5] By competitively inhibiting DHFR, 2,4-diaminopyrimidine derivatives deplete the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.[5] This mechanism is particularly effective against rapidly proliferating cells, such as bacteria, parasites, and cancer cells.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine scaffold has proven to be an effective template for designing ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.

FAK is a non-receptor tyrosine kinase that is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are associated with the progression and metastasis of many cancers. 2,4-Diaminopyrimidine-based FAK inhibitors block the autophosphorylation of FAK at Tyr397, thereby preventing the recruitment of Src family kinases and the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

CDK7 is a unique member of the CDK family with dual roles in regulating both the cell cycle and transcription.[9] As part of the CDK-activating kinase (CAK) complex (with Cyclin H and MAT1), it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[10][11] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcription initiation and elongation.[10] Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives can therefore simultaneously arrest the cell cycle and suppress the transcription of oncogenes.

PAK4 is a serine/threonine kinase that is a downstream effector of the Rho GTPases, Cdc42 and Rac1. It is involved in regulating the cytoskeleton, cell motility, and cell survival. Overexpression of PAK4 is found in various cancers and is associated with increased invasion and metastasis. 2,4-Diaminopyrimidine-based PAK4 inhibitors block its kinase activity, thereby inhibiting downstream signaling pathways that promote cancer progression.

Quantitative Data Summary

The following tables summarize the inhibitory activities of key 2,4-diaminopyrimidine derivatives against their respective targets.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against DHFR

| Compound | Organism/Enzyme Source | IC50 / Ki | Reference |

| Pyrimethamine | Plasmodium falciparum | IC50: 0.10 µ g/100 µl | [12] |

| Pyrimethamine | Human (hDHFR) | IC50: 52 µM | [13] |

| Trimethoprim | Escherichia coli | Ki: 13-fold lower than control | [3] |

| Trimethoprim | Plasmodium falciparum | IC50: 0.15 µ g/100 µl | [12] |

| Compound 28 | Pneumocystis carinii | IC50: 23 nM | [14] |

| Compound 28 | Toxoplasma gondii | IC50: 5.5 nM | [14] |

| Compound 28 * | Mycobacterium avium | IC50: 1.5 nM | [14] |

| Iclaprim | DfrA (TMP-resistant) | Ki: 90 nM | [15] |

| Iclaprim | DfrG (TMP-resistant) | Ki: 1350 nM | [15] |

| Iclaprim | DfrK (TMP-resistant) | Ki: 221 nM | [15] |

*Compound 28 : 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| 11b | FAK | 2.75 | [16] |

| 12f | FAK | 1.87 | [16] |

| 8f | FAK | 27.44 | [5] |

| 12s | FAK | 47 | [6] |

| Q6 | FAK | 3.2 | [4] |

| A2 | PAK4 | 18.4 | [7] |

| B6 | PAK4 | 5.9 | [7] |

| B8 | PAK4 | 20.4 | [7] |

| 5n | PAK4 | 2.7 | [8] |

| 5o | PAK4 | 20.2 | [8] |

| WCDD115 | hDHFR | 144 | [13] |

| PF-4800567 | CK1ε | 32 | [17] |

| SR-4133 | CK1ε | 15 | [17] |

| Umbralisib | CK1ε | 37 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of 2,4-diaminopyrimidine derivatives.

General Synthesis of 2,4-Diamino-5-arylpyrimidines

The synthesis of 2,4-diamino-5-arylpyrimidines can be achieved through various routes. A common method involves the Suzuki coupling of a 5-halo-2,4-diaminopyrimidine with an appropriate arylboronic acid.

Materials:

-

2,4-Diamino-5-bromopyrimidine or 2,4-Diamino-5-iodopyrimidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

-

To a reaction vessel, add 2,4-diamino-5-halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-5-arylpyrimidine.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials:

-

Purified DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the wells of the microplate, add 180 µL of a mixture containing the assay buffer, NADPH (final concentration, e.g., 100 µM), and the test compound at various concentrations. Include wells for a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).

-

Add 10 µL of the DHFR enzyme solution to each well and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of DHF solution (final concentration, e.g., 50 µM).

-

Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes in a kinetic mode.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[18]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[18]

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Set up the kinase reaction in the wells of the microplate by adding the kinase, substrate, ATP, and test compound in the kinase reaction buffer. Include appropriate controls.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Experimental and Drug Discovery Workflows

The development of novel 2,4-diaminopyrimidine derivatives follows a structured drug discovery pipeline, from initial hit identification to preclinical candidate selection.

This workflow illustrates the iterative process of designing, synthesizing, and testing compounds to optimize their potency, selectivity, and drug-like properties. The initial discovery phase involves identifying and validating a biological target, developing a robust assay, and screening a compound library to identify initial "hits". These hits are then progressed through a hit-to-lead and lead optimization phase, where medicinal chemistry efforts are focused on improving the compound's properties through the study of structure-activity relationships (SAR). Promising lead compounds are then advanced to preclinical development, which involves efficacy and safety testing in animal models, ultimately leading to the selection of a preclinical candidate for further development.

Conclusion

The 2,4-diaminopyrimidine scaffold has a rich history in drug discovery, from its origins as a key component of early antifolate drugs to its current prominence in the design of targeted kinase inhibitors. Its remarkable versatility and proven success in generating clinically effective drugs ensure its continued importance in the field of medicinal chemistry. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key historical milestones, mechanisms of action, quantitative data, and experimental methodologies associated with this privileged scaffold. The ongoing exploration of novel 2,4-diaminopyrimidine derivatives holds great promise for the development of new and improved therapies for a wide range of diseases.

References

- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 10. T-loop phosphorylation stabilizes the CDK7–cyclin H–MAT1 complex in vivo and regulates its CTD kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydrofolate reductase and dihydropteroate synthase genotypes associated with in vitro resistance of Plasmodium falciparum to pyrimethamine, trimethoprim, sulfadoxine, and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

Spectroscopic Data of N2,N2-dimethylpyridine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound N2,N2-dimethylpyridine-2,4-diamine. The information is intended to assist researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the characterization and utilization of this molecule.

Molecular Structure and Properties

-

Compound Name: this compound

-

CAS Number: 90008-36-9

-

Molecular Formula: C₇H₁₁N₃

-

Molecular Weight: 137.18 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule, revealing details about their chemical environment and connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 1H | 5.6 | H-6 |

| 5.84 | dd | 1H | 5.6, 1.8 | H-5 |

| 5.68 | d | 1H | 1.8 | H-3 |

| 5.57 | s | 2H | - | -NH₂ |

| 2.89 | s | 6H | - | -N(CH₃)₂ |

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Data

Despite extensive searches, experimental ¹³C NMR data for this compound was not found in the available literature and databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS)

| Ion | m/z |

| [M+H]⁺ | 138.05 |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for aminopyridine derivatives.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the this compound sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. The choice of solvent is critical to avoid proton exchange with the amino groups.

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. Typical acquisition parameters would include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of this compound (e.g., 10 µg/mL) would be prepared in a suitable solvent mixture, typically a combination of water and a polar organic solvent like acetonitrile or methanol, with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

Instrumentation and Analysis: The analysis would be performed using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z). The data would be collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for obtaining spectroscopic data.

Diaminopyrimidine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile core for the design of potent and selective inhibitors targeting a wide range of therapeutic targets. Its remarkable ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP has led to its extensive exploration in the development of kinase inhibitors. Furthermore, its structural features have been instrumental in the design of inhibitors for other critical enzymes, most notably dihydrofolate reductase. This technical guide provides an in-depth overview of the key therapeutic targets of diaminopyrimidine scaffolds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Efficacy

The therapeutic potential of diaminopyrimidine derivatives has been demonstrated against a multitude of targets, primarily in the areas of oncology, infectious diseases, and inflammatory conditions. The following tables summarize the in vitro efficacy of various diaminopyrimidine-based compounds against their respective targets.

Kinase Inhibitors

Kinases are a major class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaminopyrimidine scaffold has proven to be a highly effective framework for the development of potent kinase inhibitors.

Table 1: Diaminopyrimidine-Based Focal Adhesion Kinase (FAK) Inhibitors

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| A12 | FAK | <500 | A549 | 0.13 ± 0.04 | [1][2][3] |

| A12 | FAK | <500 | MDA-MB-231 | 0.094 ± 0.05 | [1][2][3] |

| TAE-226 | FAK | - | A549, MDA-MB-231 | - | [1] |

| VS-6063 (Defactinib) | FAK, Pyk2 | 0.6 | - | - | [4] |

| GSK-2256098 | FAK | - | - | - | [4] |

| CEP-37440 | FAK, ALK | 2 (FAK), 3.1 (ALK) | - | - | [4] |

Table 2: Diaminopyrimidine-Based Cyclin-Dependent Kinase (CDK) Inhibitors

| Compound Class | Target | IC50 | Cellular Potency | Reference |

| 2,4-diaminopyrimidines | CDKs | < 10 nM | Submicromolar range | [5] |

Table 3: Other Diaminopyrimidine-Based Kinase Inhibitors

| Compound ID | Target(s) | IC50 (nM) | Reference |

| A12 | FAK, PLK4, TRKA, ALK, cMet | 20.6 (TRKA), 15.1 (PLK4) | [4] |

| 11i | JAK3 | - | [6] |

| - | MK2 | 19 | [7] |

| Cand 5 | CK1ε | - | [8] |

| - | HPK1 | - | [9] |

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the synthesis of tetrahydrofolate, a precursor required for the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.[10][11][12]

Table 4: Diaminopyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors

| Compound | Target Organism/Cell | Application | Reference |

| Trimethoprim | Bacteria | Antibacterial | [10][13][14] |

| Pyrimethamine | Protozoa (e.g., Plasmodium, Toxoplasma) | Antimalarial, Antiprotozoal | [10][13][15] |

| Methotrexate | Mammalian cells | Anticancer | [10] |

| Metoprine | Mammalian cells | Anticancer (research) | [12][16] |

| Iclaprim | Bacteria (including some trimethoprim-resistant strains) | Antibacterial | [17][18] |

| Compound 16l | Mycobacterium tuberculosis | Anti-tubercular (MIC = 6.25 µg/mL) | [19][20] |

Other Therapeutic Targets

The versatility of the diaminopyrimidine scaffold extends beyond kinases and DHFR, with demonstrated activity against various other targets, particularly in the context of infectious diseases.

Table 5: Diaminopyrimidine-Based Inhibitors of Protozoal and Other Targets

| Compound ID | Target Organism | Potential Molecular Target(s) | In Vitro Activity (IC50) | Reference |

| SCYX-5070 | Trypanosoma brucei | Mitogen-activated protein kinases (MAPKs), cdc2-related kinases (CRKs) | - | [21][22] |

| - | Cryptosporidium parvum | Dihydrofolate Reductase (DHFR) | - | [23] |

Experimental Protocols

This section provides a detailed methodology for key experiments commonly cited in the evaluation of diaminopyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human FAK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (diaminopyrimidine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Add the FAK enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (Antiproliferative) Assay

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.

Materials:

-

Purified DHFR enzyme (from the target organism, e.g., E. coli or human)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Dihydrofolate (DHF)

-

NADPH (Nicotinamide adenine dinucleotide phosphate)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound. Include a no-enzyme control and a no-inhibitor control.

-

Pre-incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery involving diaminopyrimidine scaffolds.

Caption: FAK signaling pathway and the point of inhibition by diaminopyrimidine derivatives.

Caption: General workflow for the discovery and development of diaminopyrimidine-based drugs.

Caption: Mechanism of action of diaminopyrimidine-based DHFR inhibitors.

Conclusion

The diaminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting kinases and dihydrofolate reductase has established it as a "privileged" structure in drug discovery. The ongoing research into novel derivatives and their application to a broader range of therapeutic targets, including those in infectious and inflammatory diseases, underscores the enduring potential of this chemical motif. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further exploration and development of diaminopyrimidine-based drugs.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 11. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 12. Metoprine - Wikipedia [en.wikipedia.org]

- 13. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N2,N2-dimethylpyridine-2,4-diamine and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for kinase inhibitors based on the 2,4-diaminopyridine and 2,4-diaminopyrimidine scaffold, with a focus on N2,N2-dimethylpyridine-2,4-diamine and its functionally similar analogs. This document synthesizes findings from multiple studies to detail the inhibitory activity, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

Substituted 2,4-diaminopyrimidine and 2,4-diaminopyridine derivatives are a well-established class of kinase inhibitors that function as ATP-competitive inhibitors. The core scaffold of these molecules is designed to mimic the adenine ring of ATP, allowing them to bind to the hinge region of the kinase catalytic domain. This binding event physically obstructs the binding of ATP, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase's enzymatic activity. The specificity and potency of these inhibitors are modulated by the various substituents on the core ring structure, which can form additional interactions with hydrophobic pockets and specific residues within the ATP-binding site.

Molecular docking studies on related diaminopyrimidine compounds have provided insights into their binding mode. For instance, the pyrimidine ring often forms crucial hydrogen bonds with the backbone of the hinge region residues. The substituents at the 2- and 4-positions can then extend into adjacent hydrophobic regions, contributing to the affinity and selectivity of the inhibitor for specific kinases.

Quantitative Inhibitory Activity

The inhibitory potential of 2,4-diaminopyridine and 2,4-diaminopyrimidine derivatives has been quantified against a range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values from studies on various analogs, providing a comparative look at their potency.

| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |

| N2,N4-diphenylpyridine-2,4-diamine (14l) | EGFR L858R/T790M/C797S | 8-11 | Baf3 |

| N2,N4-diphenylpyridine-2,4-diamine (14o) | EGFR L858R/T790M/C797S | Potent Inhibition | Baf3 |

| N2,N4-disubstituted pyrimidine-2,4-diamines (3g) | CDK2/cyclin A | 83 | - |

| N2,N4-disubstituted pyrimidine-2,4-diamines (3c) | CDK9/cyclin T1 | 65 | - |

| 2,4-diamino pyrimidine derivative (A12) | FAK | - | A549, MDA-MB-231 |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/cyclin E1, CDK9/cyclin T1 | Potent Inhibition | Various tumor cell lines |

| 2,4-diamino pyrimidine derivative (11b) | FAK | 2.75 | PANC-1, BxPC-3 |

| 2,4-diamino pyrimidine derivative (12f) | FAK | 1.87 | PANC-1, BxPC-3 |

| Compound Class/Derivative | GI50 (µM) | Reference Cell Line(s) |

| 2,4-diamino pyrimidine derivative (A12) | 0.13 (A549), 0.094 (MDA-MB-231) | A549, MDA-MB-231 |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | Submicromolar to lower micromolar | Various tumor cell lines |

| 2,4-diamino pyrimidine derivative (11b) | 0.98 (PANC-1), 0.55 (BxPC-3) | PANC-1, BxPC-3 |

| 2,4-diamino pyrimidine derivative (12f) | 0.11 (PANC-1), 0.15 (BxPC-3) | PANC-1, BxPC-3 |

Impact on Cellular Signaling Pathways

Inhibition of target kinases by this compound analogs leads to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Derivatives of N2,N4-diphenylpyridine-2,4-diamine have been shown to be potent inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are often implicated in non-small cell lung cancer (NSCLC).[1] Inhibition of EGFR blocks the downstream phosphorylation cascade, including the mTOR signaling pathway.[1] This disruption leads to cell cycle arrest and the induction of apoptosis.[1]

EGFR Signaling Inhibition

Certain 2,4-diaminopyrimidine derivatives are potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[2][3][4] Inhibition of FAK disrupts the FAK/PI3K/Akt signaling pathway, leading to decreased expression of downstream targets like cyclin D1 and Bcl-2.[3] This ultimately results in reduced cell proliferation and angiogenesis.[3][4]

FAK Signaling Inhibition

Analogs based on the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9.[5][6] CDKs are crucial regulators of the cell cycle.[5][6] Inhibition of these kinases leads to cell cycle arrest, typically at the G2/M phase, thereby preventing cell division.[6]

CDK Inhibition and Cell Cycle

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of 2,4-diaminopyridine and 2,4-diaminopyrimidine kinase inhibitors.

This assay determines the IC50 value of a compound against a specific kinase.

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound dilutions, and a luminescence-based ATP detection reagent.

-

Procedure:

-

Add kinase, substrate, and test compound to a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent with a plate reader.

-

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase Inhibition Assay Workflow

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Reagents and Materials: Cancer cell lines, cell culture medium, test compound dilutions, trichloroacetic acid (TCA), and sulforhodamine B (SRB) dye.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Fix the cells with TCA.

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the bound dye.

-

Measure the absorbance at 510 nm.

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. GI50 values are determined from the dose-response curve.

This technique is used to detect changes in protein expression and phosphorylation levels, providing insights into the effects of the inhibitor on signaling pathways.

-

Reagents and Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Procedure:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Reagents and Materials: Treated cells, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and a DNA-intercalating dye (e.g., propidium iodide - PI).

-

Procedure:

-

Harvest and wash treated cells.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain.

Conclusion

This compound and its analogs represent a versatile class of kinase inhibitors with demonstrated activity against multiple cancer-relevant kinases, including EGFR, FAK, and CDKs. Their mechanism of action is primarily through competitive inhibition at the ATP-binding site, leading to the disruption of key signaling pathways that control cell proliferation, survival, and division. The data and methodologies presented in this guide provide a comprehensive framework for the continued research and development of this promising class of therapeutic agents.

References

- 1. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N2,N2-dimethylpyridine-2,4-diamine and Its Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethylpyridine-2,4-diamine, also known by synonyms such as 2-dimethylamino-4-aminopyridine, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound and its structural analogs, with a focus on data relevant to researchers in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 137.18 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin | [3] |

| CAS Number | 90008-36-9 | [4] |

| Molecular Formula | C7H11N3 | [4] |

| Molecular Weight | 137.18 g/mol | |

| Melting Point | 149-151 °C | [2] |

| Physicochemical Property | Value | Reference |

| Appearance | White to off-white solid | [5] |

| pKa | 9.17 (for 4-aminopyridine) | [6] |

| LogP | 0.76 (for 4-aminopyridine) | [6] |

Synthesis and Characterization

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.[7]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-(dimethylamino)-4-nitropyridine 1-oxide (1.0 eq)

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

Hydrogen gas

-

Celite

-

Silica gel (100-200 mesh)

-

6% Methanolic ammonia in dichloromethane (eluent)

Procedure:

-

To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (e.g., 2 g, 10.92 mmol) in methanol (100 mL), add Raney nickel (2 g).[7]

-

Heat the reaction mixture to 50°C under hydrogen pressure for 22 hours.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

-

Upon completion, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to yield this compound.[7]

Characterization Data:

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H) | [7] |

| MS (ESI) | m/z (M+1)⁺: 138.05 | [7] |

Potential Therapeutic Applications and Biological Activity of Structural Analogs

While specific biological activity data for this compound is limited in publicly available literature, the broader class of diaminopyridines and diaminopyrimidines has been extensively studied, revealing a range of therapeutic potentials.

Neuromuscular and Central Nervous System Disorders

4-aminopyridine (4-AP), a structural analog, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][8] It acts by prolonging the action potential in demyelinated axons, thereby enhancing neurotransmitter release.[9] The diaminopyridine analog, 2,4-diaminopyridine (2,4-DAP), has shown greater potency than 4-AP in reversing neuromuscular blockade in animal models, suggesting that this compound could be investigated for similar applications.[10]

Caption: Proposed mechanism of 4-aminopyridine at the neuromuscular junction.

Oncology

Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), both of which are crucial targets in cancer therapy.[1][2] For instance, certain 2,4-diaminopyrimidine derivatives have shown significant antitumor activity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[1][2] This suggests that this compound could serve as a scaffold for the development of novel kinase inhibitors.

Quantitative Data for 2,4-Diaminopyrimidine Analogs:

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9k | A549 (Lung) | 2.14 | [2] |

| HCT-116 (Colon) | 3.59 | [2] | |

| PC-3 (Prostate) | 5.52 | [2] | |

| MCF-7 (Breast) | 3.69 | [2] | |

| Compound 13f | A549 (Lung) | 1.98 | [2] |

| HCT-116 (Colon) | 2.78 | [2] | |

| PC-3 (Prostate) | 4.27 | [2] | |

| MCF-7 (Breast) | 4.01 | [2] | |

| Compound A12 | A549 (Lung) | 0.130 | [1] |

| MDA-MB-231 (Breast) | 0.094 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a general representation and may require optimization for specific compounds and cell lines.

Caption: Workflow for an in vitro cytotoxicity assay.

Histamine Intolerance and Diamine Oxidase (DAO) Inhibition

Given its diamine structure, this compound could potentially interact with diamine oxidase (DAO), an enzyme responsible for the degradation of histamine.[11][12] Inhibition of DAO can lead to an accumulation of histamine, causing symptoms of histamine intolerance.[13] Further investigation is required to determine if this compound acts as a substrate or inhibitor of DAO.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

Hypothetical GC-MS Parameters:

| Parameter | Recommended Condition |

| Column | Capillary column suitable for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C. |

| Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-300 |

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in various biologically active molecules. While direct biological data for this specific compound is sparse, the well-documented activities of its structural analogs in areas such as neuromuscular disorders and oncology highlight its potential as a valuable starting point for drug discovery campaigns. Further research into its pharmacological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the medicinal chemistry of this compound and its derivatives.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound price & availability - MOLBASE [molbase.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review [mdpi.com]

- 13. Drugs - Histaminosis [histaminosis.com.ar]

- 14. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of N2,N2-dimethylpyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N2,N2-dimethylpyridine-2,4-diamine, a valuable diamino-pyridine derivative for research and development in medicinal chemistry and material science. The synthesis involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide using Raney nickel. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and product specifications, and relevant diagrams illustrating the synthetic workflow.

Introduction

This compound is a substituted pyridine compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. Diaminopyridine scaffolds are present in a variety of biologically active molecules, including kinase inhibitors for cancer therapy. The precise and efficient synthesis of derivatives such as this compound is crucial for further investigation into their therapeutic potential. The protocol described herein details a reliable method for its preparation from 2-(dimethylamino)-4-nitropyridine 1-oxide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-(dimethylamino)-4-nitropyridine 1-oxide |

| Reagents | Raney Nickel, Hydrogen gas, Methanol |

| Reaction Temperature | 50°C |

| Reaction Time | 22 hours |

| Product Yield | 74% |

| Product Purity | Purified by silica gel column chromatography |

| Characterization Data | |

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.89 (s, 6H), 5.57 (s, 2H), 5.68 (d, J = 1.8 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 7.58 (d, J = 5.6 Hz, 1H)[1] |

| Mass Spectrometry (ESI) | m/z 138.05 (M+1)⁺[1] |

Experimental Protocol

This protocol is adapted from the procedure described in patent literature for the synthesis of this compound (CAS 90008-36-9).[1]

Materials and Equipment:

-

2-(dimethylamino)-4-nitropyridine 1-oxide (10.92 mmol, 2 g)

-

Raney Nickel (2 g)

-

Methanol (100 mL)

-

Hydrogen gas supply with a pressure regulator

-

Three-neck round-bottom flask or a suitable hydrogenation vessel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Celite for filtration

-

Rotary evaporator

-

Silica gel (100-200 mesh) for column chromatography

-

Eluent: 6% methanolic ammonia in dichloromethane

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: To a suitable hydrogenation vessel, add a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL).[1]

-

Catalyst Addition: Carefully add Raney nickel (2 g) to the solution under an inert atmosphere if possible, to prevent premature deactivation.

-

Hydrogenation: Securely connect the reaction vessel to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 50°C with vigorous stirring.[1]

-

Reaction Monitoring: Maintain the reaction at 50°C under hydrogen pressure for 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully vent the excess hydrogen gas in a well-ventilated hood.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using 6% methanolic ammonia in dichloromethane as the eluent to afford pure this compound.[1]

-

Product Isolation: Collect the appropriate fractions and concentrate them under reduced pressure to yield the final product as a solid (1.1 g, 74% yield).[1]

-

Characterization: Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme and Workflow:

References

Application Notes and Protocols for N2,N2-dimethylpyridine-2,4-diamine in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction